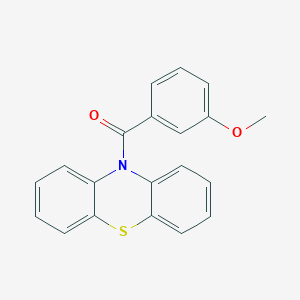

10-(3-methoxybenzoyl)-10H-phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- A novel method for synthesizing a related compound, 10-hexyl-3-(1-hexyl-4, 5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine, was developed using direct and thermal condensation methods. The compound was characterized using various spectral analyses, including Fourier-transform infrared spectroscopy (FTIR) and mass spectroscopy (Ahamed et al., 2020).

Molecular Structure Analysis

- The molecular structure of 10-hexyl-3-(1-hexyl-4, 5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine was analyzed using Density Functional Theory (DFT) calculations, revealing information about the optimized geometry and theoretical vibrational frequency studies (Ahamed et al., 2020).

Chemical Reactions and Properties

- The synthesis of similar phenothiazine derivatives involved reactions like N-alkylation, which were aimed at introducing substituents for various applications, such as fluorescent markers in bioanalytical applications (Quesneau et al., 2020).

Physical Properties Analysis

- The physical properties of phenothiazine derivatives, including their crystal structures and behavior under external pressure, were studied. The findings showed that the molecules' conformation and packing could lead to highly emissive behavior in their crystal state (Jia & Wu, 2017).

Chemical Properties Analysis

- The chemical properties of phenothiazine derivatives were explored, particularly their potential in photonic applications due to high first hyperpolarizability values. These studies also included analyses of molecular electrostatic potential (MEP) and charge transfer within the organic molecules (Al-Zahrani et al., 2016).

Scientific Research Applications

Antiproliferative Activity and Tubulin Polymerization Inhibition

Compounds structurally related to 10-(3-methoxybenzoyl)-10H-phenothiazine, such as N-benzoylated phenoxazines and phenothiazines, have been synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. Some of these compounds showed potent inhibition of tubulin polymerization, indicating potential as anticancer agents due to their ability to induce mitotic blockade and arrest in the G2/M phases of the cell cycle (Prinz et al., 2011).

Dye-sensitized Solar Cells (DSSCs)

Phenothiazine-based dyes, including derivatives of 10H-phenothiazine, have shown promise in the development of efficient dye-sensitized solar cells (DSSCs). The unique structural features of these compounds, such as the non-planar butterfly conformation and the ability to suppress molecular aggregation, make them excellent candidates for light-harvesting and electron injection in DSSCs. Some of these dyes have exhibited high photovoltaic performance, surpassing even commercial standards (Huang et al., 2016).

Antiviral and Antifungal Activities

Derivatives of phenothiazine have been studied for their antiviral and antifungal activities. Compounds such as 10-(α-p-carboxyphenyl-aminobenzyl) phenothiazines have demonstrated significant bioactivity, highlighting the versatility of phenothiazine scaffolds in the development of new therapeutic agents (Bishnoi et al., 2002).

Electrocatalytic Oxidation

Modified electrodes with new phenothiazine derivatives have been explored for the electrocatalytic oxidation of NADH, showing promising applications in biochemical sensors and fuel cells. These derivatives display significant electrocatalytic efficiency and stability, indicating their potential for diverse electrochemical applications (Dicu et al., 2000).

Organic Light-emitting Devices (OLEDs)

Organic bipolar molecules containing phenothiazine and phenanthoimidazole moieties have been synthesized and evaluated for their application in organic light-emitting devices (OLEDs). These compounds exhibited strong blue or blue-green emissions with high photoluminescence quantum efficiency, contributing to the development of efficient OLEDs with high brightness and external quantum efficiency (Zhao et al., 2020).

Safety and Hazards

properties

IUPAC Name |

(3-methoxyphenyl)-phenothiazin-10-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c1-23-15-8-6-7-14(13-15)20(22)21-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)21/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPIHVVAHJTNMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-phenyl)-phenothiazin-10-yl-methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)